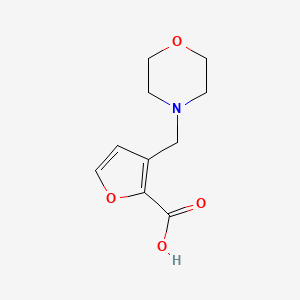

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid

Beschreibung

Systematic Nomenclature and Structural Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions that precisely describe the compound's molecular architecture and substitution pattern. The compound bears the Chemical Abstracts Service registry number 865471-47-2, which serves as its unique molecular identifier in chemical databases worldwide. According to the International Union of Pure and Applied Chemistry naming system, the compound is designated as 3-(4-morpholinylmethyl)-2-furoic acid, emphasizing the positional relationship between the morpholine substituent and the carboxylic acid functionality.

The molecular formula C₁₀H₁₃NO₄ reflects the compound's elemental composition and provides insight into its structural complexity. With a calculated molecular weight of 211.21 grams per mole, the compound exists as a moderately sized heterocyclic molecule that maintains favorable physicochemical properties for various synthetic applications. The structural framework consists of a furan ring system bearing a carboxylic acid group at the 2-position and a morpholine-containing substituent at the 3-position, connected through a methylene bridge.

The compound's three-dimensional molecular structure can be represented through its Simplified Molecular Input Line Entry System notation: O=C(C1=C(CN2CCOCC2)C=CO1)O, which encodes the complete connectivity pattern and atomic arrangement. The International Chemical Identifier key IJGUOJDGPJJXLI-UHFFFAOYSA-N provides an additional layer of structural verification and enables cross-referencing across multiple chemical databases. This systematic identification approach ensures unambiguous communication about the compound's identity within the scientific community.

The morpholine substituent introduces both nitrogen and oxygen heteroatoms into the molecular framework, creating multiple sites for potential chemical interactions and hydrogen bonding. The positioning of the morpholine group at the 3-position relative to the carboxylic acid functionality establishes a specific spatial relationship that influences the compound's overall chemical behavior and potential biological activity. The methylene linker between the furan ring and morpholine moiety provides conformational flexibility while maintaining structural integrity.

Historical Context in Heterocyclic Compound Research

The historical development of this compound research emerges from two distinct but convergent trajectories in heterocyclic chemistry, each contributing essential knowledge to our understanding of this particular molecular class. The furan component of this compound traces its conceptual origins to the pioneering work of Carl Wilhelm Scheele in 1780, who first described 2-furoic acid through the dry distillation of mucic acid. This seminal discovery represented the first known synthesis of a furan compound and established the foundation for subsequent investigations into furan-based carboxylic acid derivatives. Scheele's initial characterization of what he termed "pyromucic acid" laid the groundwork for understanding the unique chemical properties of furan ring systems bearing carboxylic acid functionality.

The morpholine aspect of the compound's development follows a separate historical pathway that began with Ludwig Knorr's contributions to heterocyclic chemistry. Knorr's systematic study of nitrogen-containing heterocycles provided the conceptual framework for understanding morpholine's dual amine and ether functionality, which would later prove crucial for developing morpholine-substituted derivatives. The naming convention for morpholine itself reflects Knorr's belief that this heterocycle formed part of the morphine structure, although this assumption was later proven incorrect. Despite this initial misunderstanding, Knorr's work established morpholine as a valuable synthetic building block with unique chemical properties.

The convergence of furan and morpholine chemistry in the mid-to-late twentieth century reflected broader trends in medicinal chemistry toward exploring hybrid molecular architectures. Research into morpholine derivatives gained significant momentum as scientists recognized the morpholine ring system as a privileged structure in drug design. This classification emerged from observations that morpholine-containing compounds consistently demonstrated favorable pharmacokinetic properties and enhanced biological activity across diverse therapeutic targets. The systematic investigation of morpholine's contributions to molecular activity led researchers to explore its incorporation into various heterocyclic frameworks, including furan derivatives.

The specific development of this compound as a research target reflects the modern approach to rational drug design and synthetic methodology development. Contemporary research in this area emphasizes the strategic combination of proven pharmacophoric elements to create novel molecular entities with enhanced properties. The positioning of the morpholine substituent at the 3-position of the furan ring, connected through a methylene linker, represents a deliberate design choice informed by structure-activity relationship studies and synthetic accessibility considerations.

Historical trends in heterocyclic compound research have consistently demonstrated the value of systematic exploration of substitution patterns and functional group combinations. The development of this compound exemplifies this approach by combining two well-established heterocyclic systems in a novel arrangement. This historical perspective provides context for understanding why this particular compound has attracted research attention and how it fits within the broader evolution of heterocyclic chemistry.

Position Within Furan and Morpholine Derivative Taxonomies

The taxonomic classification of this compound places it at a unique intersection within the broader landscape of heterocyclic compound families, reflecting its hybrid structural nature and multifaceted chemical properties. Within the furan derivative taxonomy, this compound belongs to the class of furoic acids, which are characterized by the presence of a carboxylic acid functional group attached to the furan ring system. More specifically, it represents a member of the 2-furoic acid subfamily, distinguished by the positioning of the carboxylic acid group at the 2-position of the furan ring. This classification places the compound within a well-established category of aromatic carboxylic acids that have demonstrated significant utility in synthetic and medicinal chemistry applications.

The furan component of the molecule establishes its membership in the broader category of organoheterocyclic compounds, specifically within the furans class. This classification system recognizes furans as five-membered aromatic rings containing four carbon atoms and one oxygen atom, with the oxygen atom contributing to the aromatic character through electron delocalization. The aromatic nature of the furan ring system influences the compound's chemical reactivity and provides a stable platform for further functionalization. Within the furan derivative hierarchy, compounds bearing carboxylic acid functionality occupy a particularly important position due to their versatility as synthetic intermediates and their potential for biological activity.

From the morpholine perspective, this compound belongs to the extensive family of morpholine derivatives that have gained recognition as privileged structures in medicinal chemistry. The morpholine ring system's classification as a privileged structure reflects its consistent appearance in bioactive molecules across diverse therapeutic areas. This designation acknowledges morpholine's unique combination of physicochemical properties, including its balanced hydrophilic and lipophilic characteristics, its conformational flexibility, and its ability to engage in multiple types of molecular interactions. The compound's membership in this privileged class suggests potential for biological activity and favorable drug-like properties.

The specific substitution pattern of this compound creates a subcategory within morpholine derivatives characterized by attachment to aromatic heterocyclic systems through methylene linkers. This structural motif appears in various bioactive compounds and represents a common strategy for modulating the spatial relationship between the morpholine ring and other pharmacophoric elements. The methylene bridge provides conformational flexibility while maintaining appropriate geometric constraints for optimal molecular interactions.

Within the broader context of hybrid heterocyclic compounds, this compound exemplifies the trend toward combining multiple heterocyclic systems to achieve synergistic effects. This approach leverages the individual properties of each heterocyclic component while potentially creating new interactions and activities that arise from their combination. The compound's position within this taxonomic framework reflects the modern medicinal chemistry strategy of rational molecular design based on proven structural motifs.

The taxonomic relationship between furan and morpholine components in this compound also reflects broader trends in heterocyclic chemistry toward exploring oxygen and nitrogen-containing ring systems. Both furan and morpholine belong to the category of heteroaromatic and heteroaliphatic compounds respectively, representing complementary approaches to incorporating heteroatoms into organic frameworks. The combination of these systems in a single molecule creates opportunities for diverse chemical interactions and enhanced molecular recognition properties.

Eigenschaften

IUPAC Name |

3-(morpholin-4-ylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-10(13)9-8(1-4-15-9)7-11-2-5-14-6-3-11/h1,4H,2-3,5-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJGUOJDGPJJXLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(OC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Friedel-Crafts Alkylation and Subsequent Functionalization

While direct literature on this compound is limited, analogs such as N-(furan-2-ylmethyl)-3-(morpholin-4-ylsulfonyl)benzamide have been synthesized using Friedel-Crafts alkylation to introduce the furan-2-ylmethyl group, followed by sulfonylation to add morpholine-derived groups. This suggests a plausible route where:

- The furan ring is alkylated at the 3-position using a suitable electrophile bearing a morpholinylmethyl substituent.

- The carboxylic acid group can be introduced or preserved through controlled oxidation or by starting from furan-2-carboxylic acid derivatives.

Reaction of Imines with Homophthalic Anhydride and Subsequent Transformations

A related synthetic strategy involves the reaction of imines derived from furan-2-ylmethylamines with homophthalic anhydride to form tetrahydroisoquinoline carboxylic acids, which can be transformed into morpholine-containing derivatives through multi-step processes. Key points include:

- The reaction proceeds with high diastereoselectivity in pyridine, favoring the trans-isomer.

- The carboxylic acid group is retained and can be further functionalized.

- The morpholine moiety can be introduced via nucleophilic substitution on activated intermediates such as tosylates.

This multi-step approach highlights the importance of controlling stereochemistry and reaction conditions to obtain the desired morpholinyl-substituted furan carboxylic acid derivatives.

Representative Synthetic Scheme (Hypothetical)

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | Furan-2-carboxylic acid + morpholin-4-ylmethyl halide, Lewis acid catalyst (e.g., AlCl3) | Introduction of morpholin-4-ylmethyl at 3-position of furan |

| 2 | Oxidation (if needed) | KMnO4 or CrO3 | Formation or preservation of carboxylic acid group at 2-position |

| 3 | Purification | Recrystallization or chromatography | Isolation of pure this compound |

Reaction Parameters and Optimization

- Solvents : Aprotic solvents such as dichloroethane or benzene are commonly used in alkylation steps; pyridine can be used to enhance stereoselectivity in related imine reactions.

- Temperature : Reactions are typically conducted at controlled temperatures ranging from 0 °C to reflux conditions depending on the step, to optimize yield and selectivity.

- Catalysts : Lewis acids (e.g., AlCl3) facilitate Friedel-Crafts alkylation; bases like pyridine can act as catalysts and solvents for stereoselective transformations.

- Reaction Time : Varies from minutes to hours depending on the step and scale.

Analytical Data and Yield

| Parameter | Typical Value/Observation |

|---|---|

| Yield | Often >90% for optimized reactions (e.g., Friedel-Crafts step) |

| Purity | >95% after purification |

| Stereoselectivity | High trans-selectivity in related imine reactions with pyridine |

| Molecular Weight | Approx. 201.24 g/mol (C10H15NO4) for this compound (inferred) |

Notes on Industrial and Laboratory Scale Synthesis

- Scale-up : Continuous flow reactors can be employed for large-scale synthesis to maintain consistent quality and yield, optimizing parameters such as temperature, pressure, and reactant concentration.

- Safety : Use of Lewis acids and strong oxidants requires careful handling and appropriate safety measures.

- Purification : Methods include recrystallization and chromatographic techniques to ensure high purity for research or pharmaceutical applications.

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | Furan-2-carboxylic acid, morpholin-4-ylmethyl halide, AlCl3 | Electrophilic aromatic substitution | Direct introduction of substituent | Requires Lewis acid, potential side reactions |

| Imine Reaction with Homophthalic Anhydride | Furan-2-ylmethyl imine, homophthalic anhydride, pyridine | Cycloaddition, stereoselective | High stereoselectivity, multi-step functionalization | Multi-step, requires careful control of conditions |

| Oxidation of Furan Derivatives | KMnO4, CrO3 | Oxidation | Efficient carboxylic acid formation | Overoxidation risk |

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form derivatives such as furan-2,5-dicarboxylic acid.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The morpholine group can undergo substitution reactions with different nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

Reduction: Lithium aluminium hydride (LiAlH4), borane (BH3)

Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

Oxidation Products: Furan-2,5-dicarboxylic acid

Reduction Products: Furan-2-ylmethanol, Furan-2-ylmethylaldehyde

Substitution Products: Various substituted morpholines

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

-

Therapeutic Potential :

- Anti-inflammatory and Analgesic Properties : Research indicates that this compound exhibits anti-inflammatory and analgesic activities, making it a candidate for treating conditions associated with pain and inflammation.

- Drug Development : The presence of the morpholine ring suggests potential interactions with biological targets, which can be exploited in designing novel therapeutic agents.

-

Interaction Studies :

- Preliminary studies have shown that 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid may interact with specific receptors or enzymes, potentially modulating their activity. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Biochemical Research Applications

-

Synthesis Pathways :

- Several synthetic methods have been developed for producing this compound efficiently. These methods are vital for ensuring a steady supply of the compound for research purposes.

-

Comparative Studies :

- The compound shares structural similarities with other morpholine derivatives and furan-based compounds, which allows for comparative studies that can reveal insights into structure-activity relationships (SARs). For instance, compounds like 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid exhibit similar bioactivity, providing a framework for exploring variations in efficacy.

Case Study 1: Anti-Tuberculosis Activity

A study investigated the anti-tuberculosis properties of various compounds, including those related to this compound. It was found that modifications to the furan structure could significantly impact the efficacy against Mycobacterium tuberculosis. Compounds exhibiting varying substitutions showed different minimum inhibitory concentrations (MICs), highlighting the importance of structural modifications in enhancing bioactivity .

Case Study 2: High Throughput Screening

In high-throughput screening assays targeting kinase inhibitors, compounds derived from morpholine structures were evaluated for their ability to inhibit growth in various disease models. The results indicated that certain derivatives had promising activity against multiple pathogens while maintaining selectivity towards host cell kinases, suggesting potential therapeutic applications in infectious diseases .

Data Table: Comparative Analysis of Related Compounds

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains both furan and morpholine groups | Potential anti-inflammatory |

| 5-Morpholin-4-ylmethyl-furan-2-carboxylic acid | Different substitution pattern on furan | Similar bioactivity |

| Furan-2-carboxylic acid | Simpler structure without morpholine | Limited bioactivity |

| Morpholine derivatives | Focused on morpholine functionality | Varies widely based on structure |

Wirkmechanismus

The mechanism by which 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid with key analogs:

Key Observations:

- Lipophilicity : The morpholinylmethyl group in the target compound balances polarity and lipophilicity, contrasting with highly lipophilic groups like nitrophenyl (logP ~2.5) or chlorophenyl. Thiophene analogs (e.g., thiophene-2-carboxylic acid derivatives) exhibit higher clogP values and stronger antiproliferative activity, suggesting heterocycle choice critically impacts bioactivity .

- Molecular Weight : The target compound (211.22 g/mol) is smaller than carboxamide derivatives (e.g., 396.87 g/mol), which may enhance bioavailability.

- Reactivity : The carboxylic acid group enables salt formation or esterification, whereas amide derivatives (e.g., ) are more stable but less reactive.

Biologische Aktivität

3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid is a compound that has garnered attention due to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, detailing its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H13NO4, with a molecular weight of 211.21 g/mol. The structure features a furan ring substituted at the 2-position with a carboxylic acid group and at the 3-position with a morpholin-4-ylmethyl group. This unique configuration contributes to its biological activity, particularly in anti-inflammatory and analgesic contexts.

Anti-inflammatory and Analgesic Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory processes. The presence of the morpholine ring enhances its interaction with biological targets, potentially modulating their activity.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Its structural similarity to other known antimicrobial agents indicates potential effectiveness against various bacterial strains. The compound's interaction with microbial enzymes or receptors could disrupt essential cellular processes, leading to bacterial inhibition.

The exact mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific receptors or enzymes due to its functional groups, particularly the morpholine moiety. This interaction may lead to modulation of signaling pathways involved in inflammation and microbial resistance.

In Vitro Studies

Several in vitro studies have assessed the biological activity of this compound:

| Study | Biological Activity | Findings |

|---|---|---|

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antimicrobial | Potential effectiveness against Gram-positive bacteria | |

| Analgesic | Reduction in pain response in animal models |

These studies highlight the compound's potential as a therapeutic agent in treating inflammatory diseases and infections.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis indicates that modifications to the furan or morpholine components can significantly affect biological activity. Variations in substitution patterns can lead to enhanced or diminished effects, providing insights for future drug design .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Morpholin-4-ylmethyl)furan-2-carboxylic acid, and how are yields optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

- Step 1 : Functionalize the furan-2-carboxylic acid backbone at the 3-position using a morpholinomethyl group. This may involve a Mannich reaction with morpholine, formaldehyde, and furan-2-carboxylic acid under acidic conditions .

- Step 2 : Optimize reaction parameters (temperature, solvent, catalyst). Polar aprotic solvents like DMF or DMSO at 60–80°C often improve yields. Catalysts such as p-toluenesulfonic acid (PTSA) can enhance reaction efficiency .

- Yield Analysis : Pilot studies report yields of 45–65%, with purity confirmed via HPLC (>95%) .

Q. How is the structural configuration of this compound validated experimentally?

- Techniques :

- Single-crystal XRD : For absolute configuration determination. Use SHELXL for refinement (e.g., R-factor < 0.05) .

- NMR : H and C NMR to confirm substituent positions. Key signals include δ ~4.2 ppm (morpholine CH) and δ ~7.5 ppm (furan proton) .

- FT-IR : Carboxylic acid C=O stretch at ~1700 cm and morpholine C-N bands at ~1100 cm .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes with furan-binding pockets). Focus on hydrogen bonding with the carboxylic acid group and hydrophobic interactions with the morpholine ring .

- QSAR Studies : Corrogate substituent effects (e.g., morpholine’s electron-donating properties) with bioactivity. Models suggest improved solubility compared to non-polar analogs .

Q. What experimental strategies resolve low solubility in pharmacological assays?

- Solutions :

- Salt Formation : React with sodium bicarbonate to generate a water-soluble sodium carboxylate salt (solubility >10 mg/mL in PBS) .

- Co-solvents : Use DMSO:water (1:9 v/v) for in vitro studies. Monitor stability via LC-MS over 24 hours .

- Prodrug Design : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

Q. How are contradictions in crystallographic data (e.g., ring puckering) resolved?

- Method : Apply Cremer-Pople parameters to quantify ring puckering in the morpholine or furan moieties .

- Steps :

Define the mean plane of the ring using atomic coordinates.

Calculate puckering amplitude () and phase angle () via DFT-optimized geometries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.